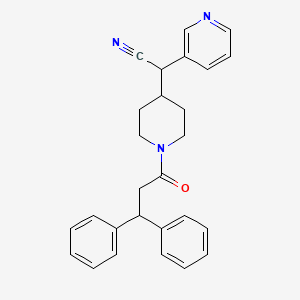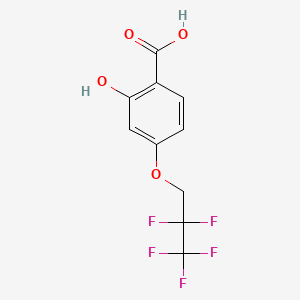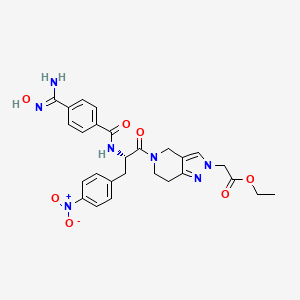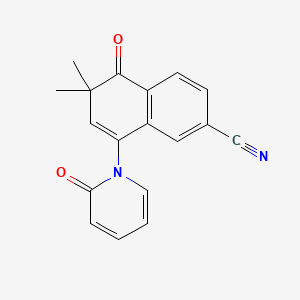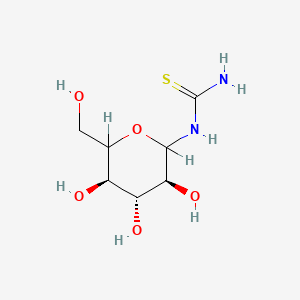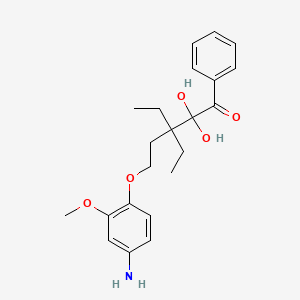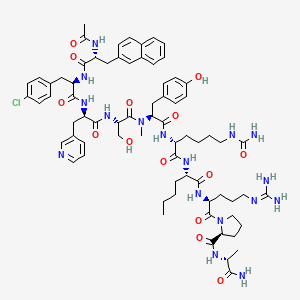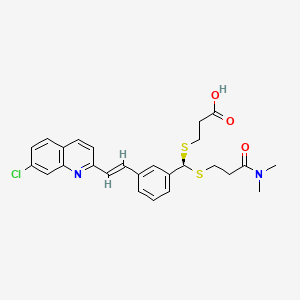
VERLUKAST
Vue d'ensemble
Description
Verlukast est un antagoniste puissant et sélectif du récepteur de la leucotriène D4. Il s’agit de l’énantiomère ® de MK-571 et il a montré une affinité de liaison significative dans diverses analyses biologiques . Ce composé est principalement utilisé dans la recherche sur les maladies respiratoires, en particulier l’asthme, en raison de sa capacité à bloquer la leucotriène D4, un médiateur impliqué dans la bronchoconstriction et l’inflammation .
Applications De Recherche Scientifique
Verlukast has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study leukotriene receptor antagonism and related chemical reactions.
Medicine: Explored for its potential therapeutic effects in treating respiratory diseases such as asthma.
Industry: Utilized in the development of new drugs targeting leukotriene receptors and related pathways.
Mécanisme D'action
Verlukast exerce ses effets en se liant sélectivement au récepteur de la leucotriène D4 et en le bloquant. Cette inhibition empêche la leucotriène D4 d’exercer ses effets pro-inflammatoires et bronchoconstricteurs, réduisant ainsi l’inflammation et la bronchoconstriction dans le système respiratoire . Les cibles moléculaires comprennent le récepteur 1 de la leucotriène cystéinyl, et les voies impliquées sont principalement liées à la signalisation de la leucotriène .
Composés similaires :
Montelukast : Un autre antagoniste des récepteurs de la leucotriène utilisé dans le traitement de l’asthme.
Zafirlukast : Semblable au this compound, il est utilisé pour bloquer les récepteurs de la leucotriène et gérer les symptômes de l’asthme.
Comparaison :
Affinité de liaison : this compound a une forte affinité de liaison pour le récepteur de la leucotriène D4, similaire au montelukast et au zafirlukast.
Sélectivité : this compound est très sélectif pour le récepteur de la leucotriène D4, ce qui est une caractéristique commune à ces composés.
Utilisation thérapeutique : Bien que les trois composés soient utilisés dans le traitement de l’asthme, le this compound est principalement utilisé dans les milieux de recherche, tandis que le montelukast et le zafirlukast sont largement utilisés en pratique clinique
This compound se démarque par sa forme énantiomérique spécifique et sa puissante activité dans les applications de recherche, ce qui en fait un outil précieux pour étudier les voies de la leucotriène et développer de nouveaux agents thérapeutiques.
Analyse Biochimique
Biochemical Properties
Verlukast interacts with various enzymes and proteins in biochemical reactions. It has been shown to undergo biotransformations mediated by P-4501A1 or 1A2 when incubated with hepatic microsomes from beta-naphthoflavone (beta NF) or isosafrole-treated rodents .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation. The exact mechanism of action is complex and involves multiple steps, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, new metabolites of this compound were formed in incubations using rat liver cytosol fortified with glutathione (GSH)
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as P-4501A1 and undergoes biotransformations . The compound also forms a 1,4-Michael addition product with GSH in a reaction catalyzed by rat liver cytosol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de verlukast implique plusieurs étapes, à partir d’une structure principale de styr ylquinoléine. Les étapes clés comprennent la formation du cycle quinoléine, l’introduction du groupe styr yle et les modifications ultérieures pour obtenir l’énantiomère souhaité . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles afin de maximiser le rendement et de minimiser les impuretés. Des techniques telles que la cristallisation, la filtration et la chromatographie sont utilisées pour purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Verlukast subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes et d’autres métabolites oxydatifs.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites, bien que celles-ci soient moins courantes.
Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du cycle quinoléine.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les conditions impliquent généralement l’utilisation d’agents halogénants et de nucléophiles.
Principaux produits :
Oxydation : Sulfoxydes et autres métabolites oxydatifs.
Réduction : Formes réduites de this compound.
Substitution : Divers dérivés substitués du this compound.
4. Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: Similar to verlukast, it is used to block leukotriene receptors and manage asthma symptoms.
Comparison:
Binding Affinity: this compound has a high binding affinity for the leukotriene D4 receptor, similar to montelukast and zafirlukast.
Selectivity: this compound is highly selective for the leukotriene D4 receptor, which is a common feature among these compounds.
Therapeutic Use: While all three compounds are used in asthma treatment, this compound is primarily used in research settings, whereas montelukast and zafirlukast are widely used in clinical practice
This compound stands out due to its specific enantiomeric form and its potent activity in research applications, making it a valuable tool for studying leukotriene pathways and developing new therapeutic agents.
Propriétés
IUPAC Name |
3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUZQJFHDNNPFG-LHAVAQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120443-16-5 | |
| Record name | Verlukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120443165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VERLUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9O54P0H7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


